An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, with a particular focus on its utility in drug discovery and development.
Core Properties
The physicochemical properties of 4-Chloro-3-(trifluoromethyl)phenylboronic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 233 - 236 °C | [1] |
| Boiling Point | 304.3 °C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| CAS Number | 176976-42-4 | [1][2] |
Synthesis and Purification
General Experimental Protocol for Synthesis
Materials:
-
1-Bromo-4-chloro-3-(trifluoromethyl)benzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
-
Organolithium Reagent: Alternatively, a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF or diethyl ether is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to ensure complete lithium-halogen exchange.
-
-
Borylation: The freshly prepared organometallic reagent is cooled (typically to -78 °C), and a solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester.
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
Purification
The crude 4-Chloro-3-(trifluoromethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[3] The purity of the final product can be assessed by techniques such as HPLC and melting point determination.[4]
Key Applications in Organic Synthesis
The primary application of 4-Chloro-3-(trifluoromethyl)phenylboronic acid lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of an organoboron compound (in this case, 4-Chloro-3-(trifluoromethyl)phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
4-Chloro-3-(trifluoromethyl)phenylboronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, 4-Chloro-3-(trifluoromethyl)phenylboronic acid (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.
-
Solvent Addition and Degassing: The appropriate solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Role in Drug Discovery and Development
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent provides an additional point of interaction or can be used to fine-tune electronic properties.[6] This makes 4-Chloro-3-(trifluoromethyl)phenylboronic acid a valuable starting material for the synthesis of biologically active compounds.
Case Study: Kinase Inhibitors
One notable application of derivatives of 4-Chloro-3-(trifluoromethyl)phenylboronic acid is in the development of kinase inhibitors. For instance, ureas derived from 4-chloro-3-(trifluoromethyl)aniline have been investigated as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block this signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for KDR inhibitors.
Figure 1: Simplified VEGFR-2 (KDR) signaling pathway and the inhibitory action of KDR inhibitors.
Experimental Workflows and Logical Relationships
The synthesis of a biaryl compound using 4-Chloro-3-(trifluoromethyl)phenylboronic acid via a Suzuki-Miyaura coupling reaction follows a logical workflow. This can be visualized to provide a clear overview of the process for researchers.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Spectral Data
While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics based on the structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Chloro-3-(trifluoromethyl)phenylboronic acid is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.
FT-IR Spectroscopy
The infrared spectrum of a phenylboronic acid typically displays characteristic absorption bands. Key expected absorptions for 4-Chloro-3-(trifluoromethyl)phenylboronic acid include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
-
C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically observed around 1350 cm⁻¹.[11]
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: Absorptions typically in the 600-800 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (224.37 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of water and other functional groups.
Conclusion
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, provides a straightforward route to a diverse range of complex molecules. For researchers in drug discovery, this compound offers a gateway to novel chemical entities with potentially enhanced pharmacological properties, as exemplified by its application in the synthesis of kinase inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of 4-Chloro-3-(trifluoromethyl)phenylboronic acid in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. L20105.06 [thermofisher.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. KDR - MULTI SCIENCES [multisciences.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
